Physicochemical Descriptor Divergence: XLogP3 and Rotatable Bond Profile Deconvolute Analog Space
The unsubstituted benzamide (target) shows a statistically significant lower lipophilicity (XLogP3 = 3.0) compared to the 3,4-dimethyl-substituted analog CAS 852155-20-5 (XLogP3 = 3.7) [1]. This computed difference of Δ0.7 log units suggests a meaningful divergence in membrane permeability and non-specific protein binding. Additionally, the target compound possesses a higher hydrogen bond acceptor count (2 vs. 1 for some substituted analogs) which can impact solubility and target engagement kinetics [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) / Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3 = 3.0; H-Bond Acceptor Count = 2 |
| Comparator Or Baseline | CAS 852155-20-5 (3,4-dimethyl analog): XLogP3 = 3.7; H-Bond Acceptor Count = 1 (typical) |
| Quantified Difference | ΔXLogP3 = +0.7 for the analog vs. target; ΔHBA = -1 for the analog |
| Conditions | In silico computed properties; PubChem 2025.09.15 release |
Why This Matters
A 0.7 log unit difference in XLogP3 corresponds to a roughly 5-fold change in partition coefficient, directly impacting compound distribution in cell-based assays and in vivo models, making the target irreplaceable if a specific lipophilicity range is part of the experimental design.
- [1] PubChem. (2026). N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide. CID 4321574. Computed Properties. View Source
